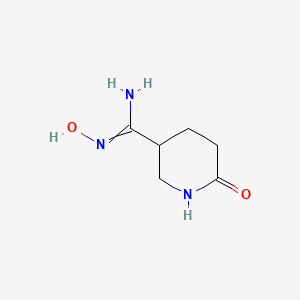

![molecular formula C28H33FN4O7 B11820113 3-O-tert-butyl 1-O-ethyl (3R,4S)-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate](/img/structure/B11820113.png)

3-O-tert-butyl 1-O-ethyl (3R,4S)-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-O-tert-Butyl-1-O-ethyl-(3R,4S)-4-[[2-(5-Fluor-2-hydroxyphenyl)-6,7-dimethoxychinazolin-4-yl]amino]pyrrolidin-1,3-dicarboxylat ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen, einschließlich der pharmazeutischen Chemie und Materialwissenschaften. Diese Verbindung verfügt über einen Chinazolin-Rest, einen Pyrrolidinring und mehrere funktionelle Gruppen, was sie zu einem vielseitigen Molekül für chemische Reaktionen und biologische Wechselwirkungen macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-O-tert-Butyl-1-O-ethyl-(3R,4S)-4-[[2-(5-Fluor-2-hydroxyphenyl)-6,7-dimethoxychinazolin-4-yl]amino]pyrrolidin-1,3-dicarboxylat erfolgt typischerweise in mehreren Schritten der organischen Synthese. Der Prozess beginnt mit der Herstellung des Chinazolin-Kerns, gefolgt von der Einführung des Pyrrolidinrings und der tert-Butyl- und Ethylestergruppen. Zu den wichtigsten Schritten gehören:

Bildung des Chinazolin-Kerns: Dies beinhaltet die Kondensation von 2-Amino-5-fluorphenol mit geeigneten Aldehyden oder Ketonen unter sauren oder basischen Bedingungen.

Einführung des Pyrrolidinrings: Der Pyrrolidinring wird über Cyclisierungsreaktionen eingeführt, oft unter Verwendung von Reagenzien wie Diethylazodicarboxylat (DEAD) und Triphenylphosphin (TPP).

Veresterung: Die tert-Butyl- und Ethylestergruppen werden durch Veresterungsreaktionen mit tert-Butylalkohol bzw. Ethanol in Gegenwart von sauren Katalysatoren eingeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren für wichtige Schritte sowie die Entwicklung effizienter Reinigungsmethoden wie Kristallisation oder Chromatographie umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

3-O-tert-Butyl-1-O-ethyl-(3R,4S)-4-[[2-(5-Fluor-2-hydroxyphenyl)-6,7-dimethoxychinazolin-4-yl]amino]pyrrolidin-1,3-dicarboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe am Phenylring kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) zu einem Keton oder Aldehyd oxidiert werden.

Reduktion: Der Chinazolin-Rest kann mit Reduktionsmitteln wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) zu einem Dihydrochinazolin reduziert werden.

Substitution: Das Fluoratom am Phenylring kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃)

Reduktion: Natriumborhydrid (NaBH₄), Lithiumaluminiumhydrid (LiAlH₄)

Substitution: Amine, Thiole

Hauptprodukte

Oxidation: Ketone, Aldehyde

Reduktion: Dihydrochinazoline

Substitution: Amino- oder Thiolderivate

Wissenschaftliche Forschungsanwendungen

3-O-tert-Butyl-1-O-ethyl-(3R,4S)-4-[[2-(5-Fluor-2-hydroxyphenyl)-6,7-dimethoxychinazolin-4-yl]amino]pyrrolidin-1,3-dicarboxylat hat mehrere wissenschaftliche Forschungsanwendungen:

Pharmazeutische Chemie: Diese Verbindung kann als Leitverbindung für die Entwicklung neuer Medikamente verwendet werden, die auf bestimmte Enzyme oder Rezeptoren abzielen.

Materialwissenschaften: Die einzigartigen strukturellen Merkmale dieser Verbindung machen sie zu einem möglichen Kandidaten für die Entwicklung neuer Materialien mit bestimmten elektronischen oder optischen Eigenschaften.

Biologische Studien: Die Verbindung kann verwendet werden, um die Wechselwirkungen zwischen kleinen Molekülen und biologischen Makromolekülen wie Proteinen oder Nukleinsäuren zu untersuchen.

Wirkmechanismus

Der Wirkmechanismus von 3-O-tert-Butyl-1-O-ethyl-(3R,4S)-4-[[2-(5-Fluor-2-hydroxyphenyl)-6,7-dimethoxychinazolin-4-yl]amino]pyrrolidin-1,3-dicarboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen wie Enzymen oder Rezeptoren. Der Chinazolin-Rest kann an das aktive Zentrum von Enzymen binden und deren Aktivität hemmen, während der Pyrrolidinring die Bindungsaffinität und -spezifität verbessern kann. Das Vorhandensein der tert-Butyl- und Ethylestergruppen kann die Löslichkeit und Bioverfügbarkeit der Verbindung beeinflussen.

Analyse Chemischer Reaktionen

Types of Reactions

3-O-tert-butyl 1-O-ethyl (3R,4S)-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the phenyl ring can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The quinazoline moiety can be reduced to a dihydroquinazoline using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Amines, thiols

Major Products

Oxidation: Ketones, aldehydes

Reduction: Dihydroquinazolines

Substitution: Amino or thiol-substituted derivatives

Wissenschaftliche Forschungsanwendungen

3-O-tert-butyl 1-O-ethyl (3R,4S)-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate has several scientific research applications:

Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Materials Science: The unique structural features of this compound make it a potential candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Wirkmechanismus

The mechanism of action of 3-O-tert-butyl 1-O-ethyl (3R,4S)-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety can bind to the active site of enzymes, inhibiting their activity, while the pyrrolidine ring can enhance the binding affinity and specificity. The presence of the tert-butyl and ethyl ester groups can influence the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-O-tert-Butyl-1-O-ethyl-(3R,4S)-4-[[2-(5-Chlor-2-hydroxyphenyl)-6,7-dimethoxychinazolin-4-yl]amino]pyrrolidin-1,3-dicarboxylat

- 3-O-tert-Butyl-1-O-ethyl-(3R,4S)-4-[[2-(5-Methyl-2-hydroxyphenyl)-6,7-dimethoxychinazolin-4-yl]amino]pyrrolidin-1,3-dicarboxylat

Einzigartigkeit

Die Einzigartigkeit von 3-O-tert-Butyl-1-O-ethyl-(3R,4S)-4-[[2-(5-Fluor-2-hydroxyphenyl)-6,7-dimethoxychinazolin-4-yl]amino]pyrrolidin-1,3-dicarboxylat liegt im Vorhandensein des Fluoratoms am Phenylring, das seine chemische Reaktivität und biologische Aktivität deutlich beeinflussen kann

Eigenschaften

Molekularformel |

C28H33FN4O7 |

|---|---|

Molekulargewicht |

556.6 g/mol |

IUPAC-Name |

3-O-tert-butyl 1-O-ethyl (3R,4S)-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate |

InChI |

InChI=1S/C28H33FN4O7/c1-7-39-27(36)33-13-18(26(35)40-28(2,3)4)20(14-33)31-24-16-11-22(37-5)23(38-6)12-19(16)30-25(32-24)17-10-15(29)8-9-21(17)34/h8-12,18,20,34H,7,13-14H2,1-6H3,(H,30,31,32)/t18-,20-/m1/s1 |

InChI-Schlüssel |

YHBYIBHPBQXXDP-UYAOXDASSA-N |

Isomerische SMILES |

CCOC(=O)N1C[C@H]([C@@H](C1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)C(=O)OC(C)(C)C |

Kanonische SMILES |

CCOC(=O)N1CC(C(C1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

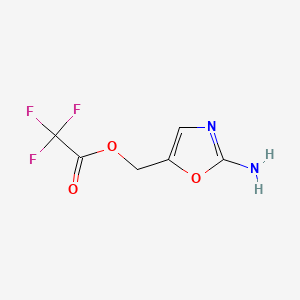

![Methyl 5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1,3-thiazole-2-carboxylate](/img/structure/B11820041.png)

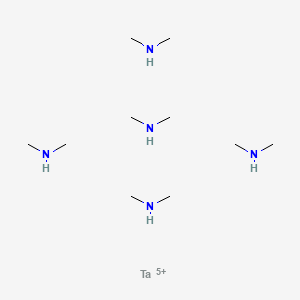

![Acetamide, N-[(4R,6R)-2-(aminosulfonyl)-5,6-dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl]-, rel-](/img/structure/B11820057.png)

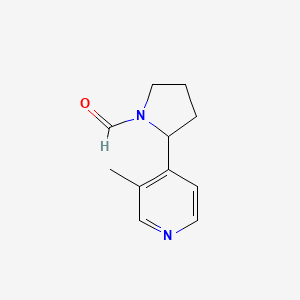

![tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate](/img/structure/B11820061.png)

![ethyl (2S,3S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]piperidine-3-carboxylate](/img/structure/B11820073.png)

![N-[1-(3-Methoxyphenyl)propan-2-yl]isobutylamine](/img/structure/B11820075.png)